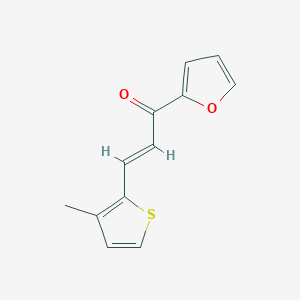
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as 2C6F-PPE, is a synthetic compound that is used in scientific research in order to study a variety of biochemical and physiological effects. This compound has been studied for its potential applications in various fields, such as medicine, pharmacology, and biotechnology.
Scientific Research Applications
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential applications in various fields, such as medicine, pharmacology, and biotechnology. In medicine, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease. In pharmacology, it has been studied for its potential to act as an analgesic and to reduce the risk of neurological disorders. In biotechnology, it has been studied for its potential to act as a molecular probe and to help in the development of new drugs.
Mechanism of Action
The exact mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is still not fully understood. However, it is believed that the compound works by binding to certain receptors in the body, such as the G-protein-coupled receptor (GPCR). This binding causes a cascade of biochemical reactions that lead to the desired effects.
Biochemical and Physiological Effects
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease. It has also been studied for its potential to act as an analgesic and to reduce the risk of neurological disorders. Additionally, it has been studied for its potential to act as a molecular probe and to help in the development of new drugs.
Advantages and Limitations for Lab Experiments
The use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one in laboratory experiments has a number of advantages. First, the compound is relatively easy to synthesize and is not expensive. Additionally, it is non-toxic and has a low potential for causing side effects. However, there are some limitations to its use. For example, the compound is not very stable and may degrade over time, making it difficult to store for long periods of time. Additionally, it may not be as effective in some experiments as other compounds.
Future Directions
There are a number of potential future directions for the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one in scientific research. For example, the compound could be further studied for its potential to act as an anti-inflammatory agent, an analgesic, or a molecular probe. Additionally, it could be studied for its potential to help in the development of new drugs or to treat other diseases. Finally, it could be studied for its potential to act as a biomarker or to help in the diagnosis and treatment of various conditions.
Synthesis Methods
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is synthesized through a process known as “cross-coupling”, which involves the use of palladium catalysts. The process involves the reaction of a palladium catalyst with two different compounds, in this case 2-chloro-6-fluorophenylacetylene and 4-phenylphenylprop-2-en-1-one. The reaction produces the desired product, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, as well as a byproduct, palladium chloride. The reaction is carried out in a solvent, such as toluene or dichloromethane, in order to increase the solubility of the reactants and the product.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFO/c22-19-7-4-8-20(23)18(19)13-14-21(24)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDDEQWGDCYQML-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


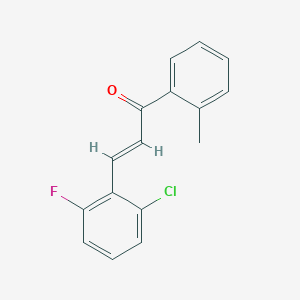

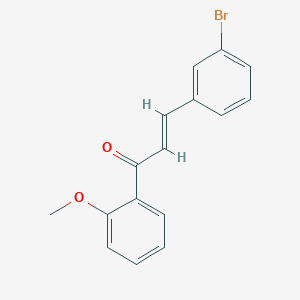
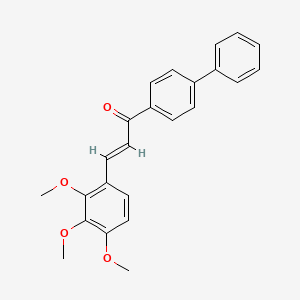
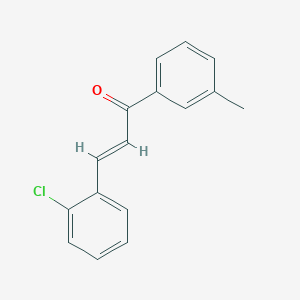



![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)


![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
